Viosept

Description

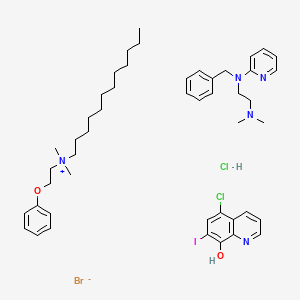

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

78837-99-7 |

|---|---|

Molecular Formula |

C47H67BrCl2IN5O2 |

Molecular Weight |

1011.8 g/mol |

IUPAC Name |

N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;5-chloro-7-iodoquinolin-8-ol;dodecyl-dimethyl-(2-phenoxyethyl)azanium;bromide;hydrochloride |

InChI |

InChI=1S/C22H40NO.C16H21N3.C9H5ClINO.BrH.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-23(2,3)20-21-24-22-17-14-13-15-18-22;1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15;10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;;/h13-15,17-18H,4-12,16,19-21H2,1-3H3;3-11H,12-14H2,1-2H3;1-4,13H;2*1H/q+1;;;;/p-1 |

InChI Key |

QTHYLCFJQKVCPX-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=CC=C1.CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1.Cl.[Br-] |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=CC=C1.CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1.Cl.[Br-] |

Synonyms |

clioquinol - domiphen bromide - tripelennamine hydrochloride clioquinol, domiphen bromide, tripelennamine hydrochloride drug combination Viosept |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Active Ingredients in Laboratory Sporicidal Disinfectants

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core active ingredients in laboratory sporicidal disinfectants. The document details their mechanisms of action, quantitative efficacy, and the standardized protocols used for their evaluation.

Core Active Ingredients and Their Mechanisms of Action

Sporicidal disinfectants are chemical agents capable of inactivating and destroying bacterial and fungal spores, which are notoriously resistant to less potent disinfecting agents.[1] The effectiveness of these sporicides lies in their ability to penetrate the resilient outer layers of the spores.[1] The primary active ingredients used in laboratory settings fall into categories such as oxidizing agents and aldehydes.

Oxidizing Agents

Oxidizing agents are a prominent class of sporicides that kill spores through the oxidative degradation of essential cellular components.

-

Sodium Hypochlorite (NaOCl): Commonly known as bleach, sodium hypochlorite is a potent and widely used sporicide.[1][2] Its mechanism of action involves the degradation of organic materials through the saponification of fatty acids and the chloramination and neutralization of amino acids.[3] This leads to widespread oxidative damage to lipids, proteins, and DNA.[3] The sporicidal activity of sodium hypochlorite is enhanced at higher pH levels.[4][5]

-

Peracetic Acid (PAA) and Hydrogen Peroxide (H₂O₂): This combination is a frequently used sporicidal formulation.[1][6][7] Peracetic acid is a strong oxidizing agent that functions by denaturing proteins, enzymes, and other metabolites through the oxidation of sulfhydryl and sulfur bonds.[3][8] While both PAA and H₂O₂ have sporicidal properties, their combination results in a synergistic effect, significantly enhancing their efficacy.[9] Studies suggest that hydrogen peroxide may help to remove proteins from the spore coat, allowing for more effective penetration and action by peracetic acid.[9] This combination is effective at low temperatures and decomposes into harmless byproducts: acetic acid, water, and oxygen.[2]

-

Chlorine Dioxide (ClO₂): Chlorine dioxide is an effective sporicidal gas and liquid agent.[3] Its precise mechanism of action, particularly concerning DNA, is not consistently reported in the literature.[3][8] Some studies suggest it does not directly damage DNA, while others indicate it denatures proteins through the oxidation of tryptophan and tyrosine.[8] Despite the ambiguity in its exact molecular interactions, it is recognized as a potent sporicide.[3]

Aldehydes

Aldehydes represent another class of sporicidal compounds, known for their alkylating properties.

-

Glutaraldehyde: Glutaraldehyde is a high-level disinfectant with significant sporicidal activity.[10] Its mechanism involves the alkylation of sulfhydryl, hydroxyl, carboxyl, and amino groups of microbial proteins and DNA. This cross-linking activity disrupts essential cellular functions and leads to cell death. The activity of glutaraldehyde is enhanced at an alkaline pH.[5] It is commonly used for the disinfection of medical equipment.[10]

Below is a diagram illustrating the general targets of sporicidal agents on a bacterial spore.

Caption: General mechanisms of spore inactivation by different classes of sporicidal agents.

Quantitative Efficacy Data

The efficacy of a sporicidal disinfectant is typically expressed as a log reduction, which represents the difference between the logarithm of the number of viable spores before and after treatment. A variety of factors influence efficacy, including the active ingredient's concentration, contact time, temperature, and the specific species of spore being targeted.[5]

The following tables summarize quantitative efficacy data from various studies.

Table 1: Efficacy of Sporicidal Agents against Bacillus Species

| Active Ingredient | Concentration | Contact Time | Test Organism | Log Reduction | Reference |

| Sodium Hypochlorite | 6,000 ppm | 5 min | Bacillus amyloliquefaciens | 5.693 | [11] |

| Sodium Hypochlorite | 3.65% w/w | 5 min | Bacillus amyloliquefaciens | 5.277 | [11] |

| Peracetic Acid | 0.05% (v/v) | 15 min | Bacillus subtilis | 2.4 ± 0.4 | [12] |

| Peracetic Acid | 0.1% (v/v) | 15 min | Bacillus subtilis | 1.25 ± 0.5 | [12] |

| Glutaraldehyde | 1.0% (v/v) | 30 min | Bacillus subtilis | 3.45 ± 0.7 | [12] |

| Glutaraldehyde | 3.0% (v/v) | 30 min | Bacillus subtilis | 1.55 ± 1.15 | [12] |

| Chlorine (Hypochlorit-CA G) | 1.5% | 5 min | Bacillus thuringiensis | > 6 | [13] |

| Peracetic Acid (Wofasteril® SC) | 1.75% | 5 min | Bacillus thuringiensis | > 6 | [13] |

| Chlorine (Hypochlorit-CA G) | 1.5% | 5 min | Bacillus anthracis Sterne | > 6 | [13] |

| Peracetic Acid (Wofasteril® SC) | 1.75% | 5 min | Bacillus anthracis Sterne | > 6 | [13] |

Table 2: Efficacy of Sporicidal Agents against Clostridium Species

| Active Ingredient | Concentration | Contact Time | Test Organism | Log Reduction | Reference |

| Sodium Hypochlorite | 6,000 ppm | 5 min | Clostridium difficile | 5.6515 | [11] |

| Sodium Hypochlorite | 3.65% w/w | 5 min | Clostridium difficile | 5.63 | [11] |

| Hydrogen Peroxide | 4.5% | 10 min | Clostridium difficile | 5.264 | [11] |

| Glutaraldehyde | 1% | 15 min | Clostridium difficile | 1.03 | [10] |

| Glutaraldehyde | 6% | 15 min | Clostridium difficile | 2.05 | [10] |

Experimental Protocols for Efficacy Testing

The evaluation of sporicidal efficacy is conducted using standardized protocols to ensure reproducibility and comparability of data.[14] These methods can be broadly categorized into suspension tests and carrier tests.

EN 14347: Basic Sporicidal Activity (Suspension Test)

This European standard is a phase 1 quantitative suspension test used for the initial screening of a product's sporicidal activity.[12]

Methodology:

-

Preparation: A suspension of bacterial spores (e.g., Bacillus subtilis, Bacillus cereus) is prepared.[12] The disinfectant product is prepared at the desired concentration.

-

Exposure: A defined volume of the spore suspension is added to the disinfectant solution and held for a specified contact time (e.g., 30 or 60 minutes) at a controlled temperature (e.g., 20°C).[12]

-

Neutralization: After the contact time, an aliquot of the mixture is transferred to a neutralizing solution to stop the sporicidal action.[12] This step is critical to prevent overestimation of the disinfectant's efficacy.[14]

-

Enumeration: The neutralized sample is serially diluted and plated on a suitable growth medium.

-

Incubation & Calculation: Plates are incubated for 4-7 days, after which viable colonies are counted.[12] The log reduction is calculated by comparing the count of viable spores in the test sample to that of a control sample (spores exposed to a diluent instead of the disinfectant). A pass generally requires a ≥ 4 log reduction.[12]

Caption: Workflow for the EN 14347 quantitative suspension test for sporicidal activity.

AOAC Official Method 966.04: Sporicidal Activity of Disinfectants (Carrier Test)

This method, recognized by the U.S. EPA, evaluates the efficacy of sporicides on hard surfaces using carriers.[15][16]

Methodology:

-

Carrier Preparation: Standardized carriers, such as porcelain penicylinders or silk suture loops, are inoculated with a known concentration of test spores (e.g., Bacillus subtilis, Clostridium sporogenes).[16] The mean control count should be between 1 x 10⁵ and 1 x 10⁶ spores per carrier.[16] The carriers are then dried.

-

Exposure: The inoculated carriers are immersed in the liquid sporicide for the contact time specified by the manufacturer.[15]

-

Transfer and Neutralization: After exposure, each carrier is individually transferred to a tube of recovery medium containing a suitable neutralizer.

-

Incubation: The tubes are incubated under appropriate conditions for the test organism (e.g., 21 days, with subculturing at day 7).

-

Evaluation: The tubes are observed for turbidity, which indicates spore survival and outgrowth. For a product to pass, it must demonstrate no growth in all tested carriers. A total of 360 carriers across three product batches are typically required for validation.[16]

ASTM E2197: Quantitative Disk Carrier Test Method

This is a quantitative carrier test method used to determine the sporicidal activity of liquid chemical disinfectants on hard, non-porous surfaces.[17]

Methodology:

-

Carrier Inoculation: Stainless steel disks (1 cm diameter) are inoculated with a spore suspension (e.g., C. difficile) and dried.[17] Control carriers should have a spore count between 10⁶ and 10⁷ spores/carrier.[17]

-

Exposure: A specified volume of the disinfectant is applied to each inoculated carrier for a contact time not exceeding 10 minutes.[17]

-

Elution and Neutralization: The carrier is transferred to an elution medium containing a validated neutralizer. The tube is vortexed or sonicated to recover the surviving spores from the disk surface.

-

Enumeration: The eluate is serially diluted and plated using a method like membrane filtration to enumerate the surviving spores.

-

Calculation: The log reduction is calculated by comparing the number of viable spores recovered from the treated carriers to the number recovered from control carriers (exposed to a placebo).

Caption: Workflow for the ASTM E2197 quantitative disk carrier test for sporicidal activity.

Conclusion

The selection of an appropriate sporicidal disinfectant for laboratory use requires a thorough understanding of the active ingredients, their mechanisms of action, and their efficacy under specific conditions. Oxidizing agents like sodium hypochlorite and peracetic acid/hydrogen peroxide blends, along with aldehydes like glutaraldehyde, are the cornerstones of sporicidal decontamination. The quantitative data clearly indicates that factors such as concentration and contact time are critical determinants of efficacy. Adherence to standardized testing protocols is essential for the validation of sporicidal claims and for ensuring the effective decontamination of laboratory environments, thereby safeguarding research integrity and personnel safety.

References

- 1. cleanroom.contecinc.com [cleanroom.contecinc.com]

- 2. blog.gotopac.com [blog.gotopac.com]

- 3. Mode of Action of Disinfection Chemicals on the Bacterial Spore Structure and Their Raman Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Factors Affecting the Efficacy of Disinfection and Sterilization | Infection Control | CDC [cdc.gov]

- 6. cleanroomsupplies.com [cleanroomsupplies.com]

- 7. sterislifesciences.com [sterislifesciences.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Inactivation of Spores and Vegetative Forms of Clostridioides difficile by Chemical Biocides: Mechanisms of Biocidal Activity, Methods of Evaluation, and Environmental Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Evaluating the Sporicidal Activity of Disinfectants against Clostridium difficile and Bacillus amyloliquefaciens Spores by Using the Improved Methods Based on ASTM E2197-11 [frontiersin.org]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. Evaluation of Sporicidal Disinfectants for the Disinfection of Personal Protective Equipment During Biological Hazards - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impact of standard test protocols on sporicidal efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. epa.gov [epa.gov]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. epa.gov [epa.gov]

An In-depth Technical Guide to the Virucidal Spectrum of Hydrogen Peroxide and Peracetic Acid Blends

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the virucidal efficacy of hydrogen peroxide (H₂O₂) and peracetic acid (PAA) blends. These oxidizing agents are widely utilized for their broad-spectrum antimicrobial properties, and their combination often results in a synergistic effect, enhancing their virucidal activity. This document delves into the quantitative virucidal data, detailed experimental protocols for efficacy testing, and the underlying mechanisms of viral inactivation.

Virucidal Spectrum and Efficacy

Hydrogen peroxide and peracetic acid blends exhibit a broad virucidal spectrum, effectively inactivating both enveloped and non-enveloped viruses. The synergistic action of these two compounds allows for potent virucidal activity, often at lower concentrations and shorter contact times than when used individually.[1][2][3]

Mechanism of Action

The virucidal activity of hydrogen peroxide and peracetic acid blends stems from their strong oxidizing capabilities. The proposed synergistic mechanism involves a two-step process:

-

Disruption of Viral Envelope/Capsid by Hydrogen Peroxide: Hydrogen peroxide is thought to compromise the outer protective layers of the virus, such as the lipid envelope or protein capsid.[4][5] This initial damage facilitates the entry of peracetic acid.

-

Penetration and Inactivation by Peracetic Acid: Once the outer barrier is breached, peracetic acid can more effectively penetrate the virion and exert its potent oxidizing effects on critical viral components. PAA targets and denatures viral proteins, including capsid proteins and essential enzymes, and can also damage the viral nucleic acid (RNA or DNA), ultimately leading to viral inactivation.[6][7][8]

This combined action results in a more rapid and comprehensive inactivation of the virus than either agent alone.[1][9]

Quantitative Virucidal Efficacy Data

The following tables summarize the virucidal efficacy of peracetic acid and hydrogen peroxide, both individually and in combination, against a range of enveloped and non-enveloped viruses. The data is presented as log₁₀ reductions in viral titer under specified experimental conditions.

Table 1: Virucidal Efficacy of Peracetic Acid (PAA) Against Various Viruses

| Virus (Type) | PAA Concentration (ppm) | Contact Time | Temperature (°C) | Log₁₀ Reduction | Reference(s) |

| Non-Enveloped Viruses | |||||

| Poliovirus | 1500 | 5 min | 35 | ≥ 4.0 | [10][11] |

| Adenovirus | 400 | 5 min | 20 | ≥ 4.0 | [10][11] |

| Murine Norovirus (MNV) | 400 | 5 min | 20 | ≥ 4.0 | [10][11] |

| Murine Norovirus (MNV-1) | 80 | 1 min | N/A | > 3.0 | [6] |

| Hepatitis A Virus (HAV) | 2500 | 10 min | N/A | 1.24 | [6] |

| Enveloped Viruses | |||||

| Vaccinia Virus | 2000 (0.2%) | 1 min | N/A | > 4.0 | [12] |

| Phi 6 Bacteriophage | 2000 (0.2%) | N/A | N/A | Effective | [13] |

Table 2: Virucidal Efficacy of Hydrogen Peroxide (H₂O₂) and PAA/H₂O₂ Blends

| Virus (Type) | Disinfectant | Concentration | Contact Time | Log₁₀ Reduction | Reference(s) |

| Non-Enveloped Viruses | |||||

| Poliovirus Type 1 | PAA-ethanol | 0.2% PAA, 80% Ethanol | 1 min | > 4.0 | [12] |

| Adenovirus Type 2 | PAA-ethanol | 0.2% PAA, 80% Ethanol | 1 min | > 4.0 | [12] |

| Enveloped Viruses | |||||

| Vaccinia Virus | PAA-ethanol | 0.2% PAA, 80% Ethanol | 1 min | > 4.0 | [12] |

| Papovavirus SV 40 | PAA-ethanol | 0.2% PAA, 80% Ethanol | 1 min | > 4.0 | [12] |

| Various pathogens (spores) | H₂O₂/PAA ARD | 22% H₂O₂, 4.5% PAA | 90 min | > 5.0 - 6.0 | [2] |

N/A: Not Available in the cited source.

Experimental Protocols for Virucidal Efficacy Testing

The evaluation of the virucidal activity of disinfectants is performed according to standardized protocols to ensure reproducibility and comparability of results. The two most widely recognized standards are the European Standard EN 14476 (a quantitative suspension test) and the American Society for Testing and Materials (ASTM) E1053 (a quantitative carrier test).

European Standard EN 14476: Quantitative Suspension Test

This test evaluates the virucidal activity of a disinfectant in suspension.

-

Preparation of Test Suspension: A suspension of the test virus is prepared in a solution containing an interfering substance (e.g., bovine albumin or sheep erythrocytes) to simulate "clean" or "dirty" conditions that may be encountered in a real-world setting.[14]

-

Exposure to Disinfectant: The test disinfectant at various concentrations is added to the virus suspension. The mixture is incubated at a specified temperature for a defined contact time.[14][15]

-

Neutralization: After the contact time, the virucidal action of the disinfectant is immediately neutralized. This is a critical step to prevent further inactivation of the virus after the intended contact time. Neutralization can be achieved by dilution, the addition of a chemical neutralizer, or by physical methods such as gel filtration.[16][17]

-

Determination of Viral Titer: The remaining infectious virus in the neutralized mixture is quantified. This is typically done by performing serial dilutions of the sample and inoculating them onto susceptible host cells. The viral titer is then determined using methods such as the 50% Tissue Culture Infectious Dose (TCID₅₀) assay or a plaque assay.[14][18]

-

Calculation of Log Reduction: The virucidal efficacy is expressed as the logarithmic reduction (log₁₀) of the viral titer in the presence of the disinfectant compared to a virus control (without disinfectant). A disinfectant is generally considered to have virucidal activity if it achieves a ≥ 4-log₁₀ reduction (99.99% inactivation) of the virus titer.[18]

-

Virus Control: Determines the initial titer of the virus.

-

Cytotoxicity Control: Assesses the toxic effect of the disinfectant on the host cells used for viral titration.

-

Neutralization Control: Verifies that the neutralization process effectively stops the activity of the disinfectant.

-

Interference Control: Ensures that the disinfectant does not interfere with the susceptibility of the host cells to the virus.[18]

ASTM E1053: Quantitative Carrier Test

This test method evaluates the virucidal efficacy of a disinfectant on a hard, non-porous surface (carrier).[19]

-

Carrier Inoculation: A standardized carrier (e.g., a glass or stainless steel disk) is inoculated with a suspension of the test virus and allowed to dry.[20][21]

-

Disinfectant Application: The test disinfectant is applied to the dried virus film on the carrier for a specified contact time and at a defined temperature.[22]

-

Elution and Neutralization: After the contact time, the carrier is transferred to a solution that elutes the virus and neutralizes the disinfectant.[20][21]

-

Determination of Viral Titer: The amount of infectious virus in the eluate is quantified using cell culture-based methods, similar to the EN 14476 standard.[21]

-

Calculation of Log Reduction: The log₁₀ reduction in viral titer is calculated by comparing the amount of virus recovered from the disinfectant-treated carriers to that recovered from control carriers (treated with a placebo). A ≥ 3-log₁₀ reduction is often required for a product to be considered virucidal in this test.[23]

-

Virus Recovery Control: Determines the amount of virus recovered from an untreated carrier.

-

Cytotoxicity Control: Evaluates the toxicity of the disinfectant to the host cells.

-

Neutralization Control: Confirms the effectiveness of the neutralization step.[20]

Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for the EN 14476 and ASTM E1053 virucidal efficacy tests.

Caption: Workflow for EN 14476 Quantitative Suspension Test.

Caption: Workflow for ASTM E1053 Quantitative Carrier Test.

Synergistic Virucidal Mechanism

The following diagram illustrates the proposed synergistic mechanism of action of hydrogen peroxide and peracetic acid blends against an enveloped virus.

References

- 1. Mechanism of Sporicidal Activity for the Synergistic Combination of Peracetic Acid and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gamahealthcare.com [gamahealthcare.com]

- 3. Bactericidal properties of peracetic acid and hydrogen peroxide, alone and in combination, and chlorine and formaldehyde against bacterial water strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of Sporicidal Activity for the Synergistic Combination of Peracetic Acid and Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inactivation of foodborne viruses by novel organic peroxyacid-based disinfectants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Inactivation of foodborne viruses by novel organic peroxyacid-based disinfectants [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Virucidal efficacy of peracetic acid for instrument disinfection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. EN 14476:2013+A2:2019 - Viroxy [viroxylabs.com]

- 15. cdrpumps.co.uk [cdrpumps.co.uk]

- 16. microchemlab.com [microchemlab.com]

- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 18. microbe-investigations.com [microbe-investigations.com]

- 19. store.astm.org [store.astm.org]

- 20. microchemlab.com [microchemlab.com]

- 21. microbe-investigations.com [microbe-investigations.com]

- 22. ASTM E1053-11. Standard Test Method for the efficacy of virucidal agents for innanimate environmental surfaces. - IVAMI [ivami.com]

- 23. Methods to assess environmental surface disinfectants against viruses: the quest and recommendations for a globally harmonized approach to microbicide testing - PMC [pmc.ncbi.nlm.nih.gov]

The Safety Profile of Ready-to-Use Sporicidal Disinfectants: A Technical Guide for Laboratory Professionals

An in-depth guide for researchers, scientists, and drug development professionals on the safe and effective use of ready-to-use sporicidal disinfectants in laboratory settings.

In the highly controlled environments of research and pharmaceutical laboratories, the elimination of microbial contamination is paramount. Ready-to-use (RTU) sporicidal disinfectants are critical tools in this endeavor, offering potent efficacy against even the most resistant bacterial spores. However, their potent chemical nature necessitates a thorough understanding of their safety profile to protect laboratory personnel, sensitive equipment, and the integrity of experimental data. This technical guide provides a comprehensive overview of the safety considerations associated with common RTU sporicidal disinfectants, supported by quantitative data, detailed experimental protocols, and visual workflows to ensure best practices in laboratory safety.

Core Tenets of Sporicidal Disinfectant Safety

The safety of a sporicidal disinfectant is a multifaceted issue encompassing its inherent toxicity, compatibility with laboratory materials, and the potential for user exposure. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) mandate rigorous testing to classify the toxicity of disinfectants.[1] These classifications, ranging from Category I (highly toxic) to Category IV (practically non-toxic), are determined through standardized animal studies that assess oral, dermal, and inhalation toxicity, as well as eye and skin irritation.[1]

Active Ingredients and Their Safety Considerations

Ready-to-use sporicidal disinfectants are formulated with a variety of active ingredients, each with a distinct mechanism of action and safety profile.

-

Hydrogen Peroxide: Often found in stabilized blends, hydrogen peroxide is a powerful oxidizing agent that decomposes into water and oxygen, making it a more environmentally friendly option.[2] While generally considered safe, concentrated solutions can cause irritation to the skin, eyes, and respiratory tract.[3][4] For instance, one hydrogen peroxide-based RTU disinfectant was rated as "practically non-toxic" (Category IV) for most exposure routes, but "slightly toxic" (Category III) for direct eye exposure.[1]

-

Peracetic Acid (PAA): Frequently used in combination with hydrogen peroxide, PAA is a potent biocide effective at low concentrations.[5] It is known for its broad-spectrum antimicrobial activity, including sporicidal efficacy.[4][5] However, it has a pungent odor and can be corrosive to some metals like copper and brass.[4] Exposure can lead to irritation of the eyes, skin, and respiratory system.[4]

-

Sodium Hypochlorite: The active ingredient in bleach, sodium hypochlorite is a fast-acting, broad-spectrum disinfectant.[6] It is highly effective but can be corrosive to metals and is readily inactivated by organic matter.[6][7] Vapors can be irritating to the respiratory tract, and mixing with other chemicals, particularly acids, can release hazardous chlorine gas.

-

Glutaraldehyde: A high-level disinfectant and chemical sterilant, glutaraldehyde is effective against a wide range of microorganisms, including spores.[5] However, due to its toxicity and potential for causing respiratory sensitization, its use as a general surface disinfectant is now limited in many institutions.[8]

Quantitative Safety Data Summary

The following table summarizes the EPA toxicity categories for common active ingredients found in ready-to-use sporicidal disinfectants. This data is generalized, and users should always refer to the specific Safety Data Sheet (SDS) for the product in use.

| Active Ingredient | Acute Oral Toxicity | Acute Dermal Toxicity | Acute Inhalation Toxicity | Eye Irritation | Skin Irritation |

| Hydrogen Peroxide | Category III-IV | Category III-IV | Category IV | Category I-III | Category II-IV |

| Peracetic Acid | Category II-III | Category II-III | Category II | Category I | Category I-II |

| Sodium Hypochlorite | Category II-III | Category II-III | Category II | Category I | Category I-II |

| Glutaraldehyde | Category I-II | Category II-III | Category II | Category I | Category I-II |

Table 1: Generalized EPA Toxicity Categories for Common Sporicidal Active Ingredients. Category I: Highly Toxic, Category II: Moderately Toxic, Category III: Slightly Toxic, Category IV: Practically Non-Toxic. Data compiled from multiple sources.

Material Compatibility: Protecting Laboratory Assets

The chemical reactivity of sporicidal disinfectants can pose a risk to laboratory surfaces and equipment. Incompatibility can manifest as corrosion, discoloration, cracking, or other forms of degradation.[9] It is crucial to select disinfectants that are compatible with the materials prevalent in the laboratory, such as stainless steel, glass, and various plastics.[3]

Manufacturers often provide material compatibility data for their products. However, it is best practice to conduct in-house testing, especially for sensitive or expensive equipment.

Experimental Protocols for Safety and Efficacy Testing

Standardized testing protocols are essential for evaluating the safety and efficacy of sporicidal disinfectants.

Sporicidal Efficacy Testing

Several standard methods are used to validate the sporicidal claims of a disinfectant. These tests typically involve inoculating a carrier (e.g., a stainless steel disk or porcelain cylinder) with a known concentration of bacterial spores, exposing it to the disinfectant for a specified contact time, and then determining the number of surviving spores.[7][10][11]

Key Standardized Protocols:

-

AOAC International Official Method 966.04 Sporicidal Activity of Disinfectants: This method uses porcelain cylinders and silk sutures inoculated with Bacillus subtilis and Clostridium sporogenes.[11]

-

ASTM E2197 Standard Quantitative Disk Carrier Test Method: This test utilizes stainless steel disks as carriers to evaluate the sporicidal efficacy on hard surfaces.[7]

-

EN 13704 and EN 14347: These are European standards for evaluating the sporicidal activity of chemical disinfectants.[12][13] EN 13704 is a suspension test, while EN 14347 is a quantitative suspension test for basic sporicidal activity.[13][14]

Toxicity Testing

Toxicological assessments are critical for understanding the potential hazards to laboratory personnel.

-

Ocular Irritation Testing (OECD 437, 438, 492): These in vitro methods use bovine corneas (Bovine Corneal Opacity and Permeability test, OECD 437), isolated chicken eyes (Isolated Chicken Eye Test, OECD 438), or reconstructed human corneal epithelium models (Reconstructed Human Cornea-like Epithelium test, OECD 492) to assess the potential for eye irritation or serious eye damage.[15][16] These methods are considered humane alternatives to traditional animal testing.[15]

-

Dermal Irritation and Corrosion Testing (OECD 439): This in vitro test uses reconstructed human epidermis models to assess the potential for skin irritation.[17]

-

Acute Dermal Toxicity (OECD 402): This guideline outlines a procedure for assessing the potential of a substance to cause toxicity when applied to the skin.[18]

-

Acute Inhalation Toxicity (OECD 403): This method is used to assess the toxicity of a substance when inhaled.[19]

Material Compatibility Testing

While standardized methods are less common, a typical approach involves a soak test or a mechanical abrasion test.[20]

-

Soak Test: Material coupons are immersed in the disinfectant for a duration equivalent to multiple use cycles. The materials are then visually inspected for any changes such as corrosion, discoloration, or swelling.[20]

-

Mechanical Abrasion Test: This is particularly relevant for disinfectant wipes and involves mechanically scrubbing a material surface with the disinfectant product.[20]

Visualizing Safety and Efficacy Evaluation

Cellular Impact of Oxidative Stress from Sporicides

Many sporicidal disinfectants, particularly those based on hydrogen peroxide and peracetic acid, act by inducing oxidative stress within microbial cells. This leads to damage to essential macromolecules and ultimately, cell death.

Caption: Oxidative stress pathway induced by sporicidal disinfectants.

Experimental Workflow for Safety Assessment

A systematic approach is necessary to comprehensively evaluate the safety of a new ready-to-use sporicidal disinfectant in a laboratory setting.

Caption: Workflow for assessing the safety of a sporicidal disinfectant.

Conclusion and Best Practices

The selection and use of ready-to-use sporicidal disinfectants in a laboratory setting demand a careful balance between potent antimicrobial efficacy and user safety. A comprehensive understanding of the active ingredients, their toxicological profiles, and their compatibility with laboratory materials is essential.

Key Recommendations for Safe Use:

-

Always review the Safety Data Sheet (SDS): Before introducing any new disinfectant, thoroughly review the manufacturer's SDS for detailed information on hazards, handling, and emergency procedures.

-

Use appropriate Personal Protective Equipment (PPE): Based on the SDS and risk assessment, ensure that laboratory personnel are equipped with the necessary PPE, which may include gloves, safety glasses or goggles, and a lab coat.[3] In some cases, respiratory protection may be required.

-

Ensure adequate ventilation: Use sporicidal disinfectants in well-ventilated areas to minimize the inhalation of vapors.[3][8]

-

Follow manufacturer's instructions: Adhere strictly to the recommended contact times, dilution instructions (if applicable, though this guide focuses on RTU), and application methods.

-

Avoid mixing chemicals: Never mix different disinfectants, as this can lead to hazardous chemical reactions.[8]

-

Provide training: Ensure all laboratory personnel are trained on the proper and safe use of sporicidal disinfectants.

By adhering to these guidelines and fostering a culture of safety, laboratories can effectively manage microbial contamination while protecting the health and well-being of their most valuable asset: their personnel.

References

- 1. spectrakill.com [spectrakill.com]

- 2. Disinfectants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Disinfection dilemma: safe use of liquid sporicidal sterilants | AROUND LAB NEWS / EN [aroundlabnews.com]

- 4. Evaluation of Sporicidal Disinfectants for the Disinfection of Personal Protective Equipment During Biological Hazards - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Chemical Disinfectants | Infection Control | CDC [cdc.gov]

- 7. Evaluating the Sporicidal Activity of Disinfectants against Clostridium difficile and Bacillus amyloliquefaciens Spores by Using the Improved Methods Based on ASTM E2197-11 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.manchester.ac.uk [documents.manchester.ac.uk]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. epa.gov [epa.gov]

- 11. AOAC 966.04 Sporicidal Activity of Disinfectants - Situ Biosciences [situbiosciences.com]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. Sporicidal Tests - Viroxy [viroxylabs.com]

- 14. microbe-investigations.com [microbe-investigations.com]

- 15. criver.com [criver.com]

- 16. delltech.com [delltech.com]

- 17. Local Toxicity of Biocides after Direct and Aerosol Exposure on the Human Skin Epidermis and Airway Tissue Models [mdpi.com]

- 18. Evaluation of Dermal Toxicity and Wound Healing Activity of Cnestis ferruginea Vahl ex DC - PMC [pmc.ncbi.nlm.nih.gov]

- 19. criver.com [criver.com]

- 20. microchemlab.com [microchemlab.com]

Navigating the Corrosive Landscape: A Technical Guide to Acidic Disinfectant Compatibility with Laboratory Equipment

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced and meticulously controlled environment of research and drug development, the integrity of laboratory equipment is paramount. Disinfection protocols, essential for maintaining aseptic conditions, can inadvertently become a source of equipment degradation. Acidic disinfectants, while highly effective against a broad spectrum of microorganisms, pose a significant risk to the diverse materials that constitute modern laboratory apparatus. This in-depth technical guide provides a comprehensive overview of the material compatibility of common acidic disinfectants with a focus on the plastics, metals, and elastomers frequently encountered in laboratory settings. It offers detailed experimental protocols for evaluating material compatibility and presents quantitative data to inform the selection of appropriate disinfectants, thereby safeguarding the longevity and performance of critical laboratory assets.

Understanding Material-Disinfectant Interactions

The interaction between an acidic disinfectant and a material is a complex interplay of chemical and physical phenomena. For metals, the primary concern is corrosion, an electrochemical process that leads to the degradation of the material. For polymers (plastics and elastomers), the effects can be more varied, including chemical attack on the polymer chain, swelling, softening, and environmental stress cracking.[1] These interactions can compromise the structural integrity, surface finish, and functionality of laboratory equipment.

Common Acidic Disinfectants in the Laboratory

A variety of acidic disinfectants are utilized in laboratory settings, each with its own efficacy profile and material compatibility considerations. The most common include:

-

Peracetic Acid (PAA): A strong oxidizing agent effective against a wide range of microorganisms, including spores. It is known to be corrosive to some metals if not formulated with corrosion inhibitors.

-

Citric Acid: A weaker organic acid often used in disinfectant formulations for its antimicrobial properties and good compatibility with many materials.[2][3]

-

Phosphoric Acid: A mineral acid used in some disinfectant formulations, particularly for rust and mineral deposit removal.

-

Hydrochloric Acid (HCl) and Sulfuric Acid (H₂SO₄): Strong mineral acids that are highly effective disinfectants but are also highly corrosive to many materials and are used less frequently for general equipment disinfection.

Material Compatibility Data

The selection of an appropriate acidic disinfectant requires a thorough understanding of its compatibility with the materials it will contact. The following tables summarize available quantitative and qualitative data on the compatibility of common laboratory materials with various acidic disinfectants.

Metals

Metals are a cornerstone of laboratory equipment construction, valued for their strength and durability. However, they are susceptible to corrosion from acidic disinfectants. Stainless steel, particularly grades 304 and 316, is widely used due to its enhanced corrosion resistance, but it is not entirely immune.

Table 1: Corrosion Rates of Common Laboratory Metals in Peracetic Acid (PAA) Solutions

| Metal | PAA Concentration | Corrosion Rate (mpy) | Reference |

| Aluminum (99.5%) | 100 ppm | 0 | [4] |

| 200 ppm | 0 | [4] | |

| 400 ppm | 0 | [4] | |

| Stainless Steel 304 | 100 ppm | 0 | [4] |

| 200 ppm | 0 | [4] | |

| 400 ppm | 0 | [4] | |

| Stainless Steel 316 | 100 ppm | 0 | [4] |

| 200 ppm | 0 | [4] | |

| 400 ppm | 0 | [4] | |

| Mild Steel | 100 ppm | 34.1 | [4] |

| 200 ppm | 53.8 | [4] | |

| 400 ppm | 78.1 | [4] | |

| Copper | 100 ppm | 1.9 | [4] |

| 200 ppm | 23.1 | [4] | |

| 400 ppm | 54.0 | [4] |

mpy = mils per year

Note: The addition of chlorides to peracetic acid solutions can significantly increase the corrosion rate of stainless steels.[5][6]

Plastics

Plastics are ubiquitous in modern laboratories, from instrument housings to disposable consumables. Their chemical resistance varies significantly depending on the polymer type.

Table 2: Chemical Compatibility of Common Laboratory Plastics with Acidic Disinfectants

| Plastic | Acidic Disinfectant | Observation | Reference |

| Polypropylene (PP) | Phosphoric Acid (95%) | Good resistance | [7] |

| Strong Oxidizing Acids | Appreciably affected, especially under strain | [8] | |

| Polycarbonate (PC) | Peracetic Acid | Potential for degradation | [9] |

| Citric Acid | Good resistance | [10] | |

| High-Density Polyethylene (HDPE) | Citric Acid | No significant effect on tensile properties | [11] |

| Sulfuric Acid (concentrated) | Can cause degradation and environmental stress cracking | [12] | |

| Polytetrafluoroethylene (PTFE) | Hydrochloric Acid (all concentrations) | Excellent resistance | [13][14] |

| Sulfuric Acid (concentrated) | Excellent resistance | [15] |

Elastomers

Elastomers are essential for seals, gaskets, and tubing in laboratory equipment. Their flexibility and sealing properties can be compromised by chemical attack.

Table 3: Chemical Compatibility of Common Laboratory Elastomers with Acidic Disinfectants

| Elastomer | Acidic Disinfectant | Observation | Reference |

| Viton® (FKM) | Phosphoric Acid (>40%) | Excellent resistance | [5][16][17][18] |

| Peracetic Acid | Can cause embrittlement and cracking | [10][19] | |

| Ethylene Propylene Diene Monomer (EPDM) | Acetic Acid | Excellent resistance | [20] |

| Peracetic Acid | Potential for degradation | [10][19] | |

| Silicone (VMQ) | Citric Acid | Good resistance | [21][22] |

| Strong Acids | Adversely affected | [3] |

Experimental Protocols for Material Compatibility Testing

To ensure the compatibility of a specific acidic disinfectant with your laboratory equipment, it is crucial to perform or consult data from standardized testing. The following are detailed methodologies for key experiments based on ASTM standards.

Corrosion Testing of Metals (Based on ASTM G31-21)

This protocol outlines the laboratory immersion corrosion testing of metals to determine mass loss.[13][15][23]

Methodology:

-

Test Specimen Preparation:

-

Obtain representative samples of the metal to be tested.

-

Machine the samples into coupons of a standard size (e.g., 50 x 25 x 1.5 mm).

-

Drill a hole near the top of the coupon for suspension.

-

Prepare the surface of the coupons by polishing with abrasive paper (e.g., 120-grit silicon carbide paper) to remove any surface oxides or contaminants.

-

Clean the coupons with a suitable solvent (e.g., acetone), dry, and accurately weigh to the nearest 0.1 mg.

-

-

Test Conditions:

-

Prepare the acidic disinfectant solution at the desired use-concentration.

-

Place the solution in a suitable container (e.g., a glass beaker).

-

Suspend the prepared metal coupons in the solution using a non-metallic hook (e.g., glass or PTFE). Ensure the coupons are fully immersed and not in contact with each other or the container walls.

-

Maintain the solution at a constant temperature, typically ambient laboratory temperature (e.g., 25 ± 2 °C), or an elevated temperature to simulate specific operating conditions.

-

The duration of the test can vary, but a common period is 240 hours (10 days).

-

-

Post-Exposure Evaluation:

-

At the end of the exposure period, carefully remove the coupons from the solution.

-

Clean the coupons to remove any corrosion products according to ASTM G1 procedures. This may involve chemical cleaning (e.g., with inhibited hydrochloric acid) or mechanical cleaning (e.g., with a soft brush).

-

Rinse the cleaned coupons with deionized water, dry thoroughly, and re-weigh to the nearest 0.1 mg.

-

-

Calculation of Corrosion Rate:

-

Calculate the corrosion rate in mils per year (mpy) using the following formula: Corrosion Rate (mpy) = (K × W) / (A × T × D) Where:

-

K = a constant (3.45 x 10⁶ for mpy)

-

W = mass loss in grams

-

A = surface area of the coupon in cm²

-

T = exposure time in hours

-

D = density of the metal in g/cm³

-

-

Chemical Resistance Testing of Plastics (Based on ASTM D543-21)

This protocol describes the evaluation of plastic materials for their resistance to chemical reagents through an immersion test.[5][14][24][25]

Methodology:

-

Test Specimen Preparation:

-

Prepare at least five test specimens of the plastic material in a standard shape (e.g., tensile bars as per ASTM D638).

-

Measure the initial weight of each specimen to the nearest 0.1 mg.

-

Measure the initial dimensions (length, width, thickness) of each specimen.

-

For mechanical property testing, determine the initial tensile strength and elongation at break of a set of control specimens that are not exposed to the disinfectant.

-

-

Test Conditions:

-

Completely immerse the test specimens in the acidic disinfectant solution at its use-concentration in a suitable container.

-

Ensure the specimens are fully submerged and do not touch each other.

-

The test is typically conducted at ambient laboratory temperature for a specified period, often 7 days.

-

-

Post-Exposure Evaluation:

-

After the immersion period, remove the specimens from the solution and gently wipe them dry with a clean cloth.

-

Immediately re-weigh each specimen to determine the change in weight.

-

Re-measure the dimensions to determine any swelling or shrinkage.

-

Visually inspect the specimens for any changes in appearance, such as discoloration, crazing, or cracking.

-

Conduct tensile testing on the exposed specimens to determine the final tensile strength and elongation at break.

-

-

Data Analysis and Reporting:

-

Calculate the percentage change in weight and dimensions for each specimen.

-

Calculate the percentage change in tensile strength and elongation at break compared to the control specimens.

-

Report all visual observations.

-

Logical Workflow for Disinfectant Selection

The selection of a compatible acidic disinfectant is a critical process that requires a systematic approach. The following workflow diagram illustrates the key steps involved in making an informed decision.

Caption: Workflow for selecting a compatible acidic disinfectant.

Conclusion and Recommendations

The selection of an acidic disinfectant in a laboratory setting must be a carefully considered decision that balances antimicrobial efficacy with material compatibility. Incompatible disinfectants can lead to costly equipment damage, compromised experimental integrity, and potential safety hazards.

Key Recommendations:

-

Consult Manufacturer's Guidance: Always refer to the equipment manufacturer's recommendations for compatible cleaning and disinfection agents.

-

Prioritize Stainless Steel (316): For applications requiring high resistance to acidic conditions, prioritize equipment constructed from 316 stainless steel.

-

Favor Weaker Organic Acids: When possible, opt for disinfectants based on weaker organic acids like citric acid, which generally exhibit better material compatibility.

-

Conduct In-House Testing: For critical applications or when using a new disinfectant, conduct in-house compatibility testing following standardized protocols to verify compatibility with your specific equipment.

-

Regular Inspection: Implement a routine inspection program to monitor for any signs of corrosion or material degradation on laboratory equipment.

By adopting a proactive and informed approach to disinfectant selection, researchers and laboratory managers can ensure the longevity and reliability of their equipment, fostering a safe and efficient research environment.

References

- 1. researchgate.net [researchgate.net]

- 2. foxxlifesciences.in [foxxlifesciences.in]

- 3. shinetsusilicone-global.com [shinetsusilicone-global.com]

- 4. Viton® – Chemical Compatibility Chart [blog.darwin-microfluidics.com]

- 5. calpaclab.com [calpaclab.com]

- 6. store.astm.org [store.astm.org]

- 7. hmcpolymers.com [hmcpolymers.com]

- 8. tudertechnica.com [tudertechnica.com]

- 9. researchgate.net [researchgate.net]

- 10. marcorubber.com [marcorubber.com]

- 11. researchgate.net [researchgate.net]

- 12. academics.su.edu.krd [academics.su.edu.krd]

- 13. calpaclab.com [calpaclab.com]

- 14. labdepotinc.com [labdepotinc.com]

- 15. PTFE Products manufacturers & Supplier - Standard Fluoromers [standard-ptfe.com]

- 16. tym.co.uk [tym.co.uk]

- 17. j-flex.com [j-flex.com]

- 18. chemtools.com.au [chemtools.com.au]

- 19. marcorubber.com [marcorubber.com]

- 20. rubberroofingdirect.co.uk [rubberroofingdirect.co.uk]

- 21. Understanding Silicone Chemical Compatibility | Learn More [atlasfibre.com]

- 22. emerson.com [emerson.com]

- 23. laboratuar.com [laboratuar.com]

- 24. scribd.com [scribd.com]

- 25. coirubber.com [coirubber.com]

Shelf life and stability of prepared disinfectant solutions

An In-Depth Technical Guide to the Shelf Life and Stability of Prepared Disinfectant Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the shelf life and stability of commonly prepared disinfectant solutions. Understanding the factors that influence the stability of these solutions is critical for ensuring their efficacy and for maintaining compliance in research and manufacturing environments. This document details the stability profiles of sodium hypochlorite, hydrogen peroxide, glutaraldehyde, peracetic acid, and quaternary ammonium compounds, supported by quantitative data, detailed experimental protocols, and visualizations of degradation pathways.

Factors Influencing Disinfectant Stability

The stability of a prepared disinfectant solution is not absolute and is influenced by a variety of physical and chemical factors. The concentration of the active ingredient can decrease over time, leading to a reduction in antimicrobial efficacy. Key factors affecting stability include:

-

Concentration: Higher concentrations of some disinfectants, such as sodium hypochlorite, may degrade more rapidly.

-

pH: The pH of the solution can significantly impact the stability and activity of many disinfectants. For instance, sodium hypochlorite solutions are more stable at a higher pH, while glutaraldehyde's sporicidal activity is enhanced in alkaline conditions.

-

Temperature: Elevated temperatures generally accelerate the degradation of disinfectant solutions.

-

Light Exposure: UV light can catalyze the decomposition of light-sensitive disinfectants like sodium hypochlorite and hydrogen peroxide.

-

Presence of Impurities: Metal ions (e.g., copper, iron) and organic matter can catalyze the degradation of certain disinfectants.

-

Container Material: The type of container used for storage can affect stability. For example, opaque containers are recommended for light-sensitive solutions.

Quantitative Stability Data

The following tables summarize the stability of various prepared disinfectant solutions under different conditions. This data has been compiled from various scientific studies and technical reports.

Table 1: Stability of Prepared Sodium Hypochlorite Solutions

| Initial Concentration (% w/v) | Storage Conditions | Active Chlorine Loss | Shelf Life/Stability Period | Reference(s) |

| 5.25 | Room Temperature, Dark | Stable | At least 10 weeks | [1] |

| 2.62 | Room Temperature, Dark | Significant decrease after 1 week | Relatively stable for 1 week | [1] |

| 1.0 | Room Temperature, Dark | Significant decrease after 1 week | Relatively stable for 1 week | [1] |

| 12.5 | Room Temperature, Dark | ~20% loss | 28 days (to meet 10% label claim) | [2] |

| 12-15 | 20°C, Dark, Sealed Container | ~10% loss | 60-90 days | [3] |

| 0.1 | Room Light (23-30°C) | 29% loss after 7 days, 42% loss after 14 days | ~1 week | [4] |

| 0.1 | Direct Sunlight (24-34°C) | 32% loss after 7 days, 47% loss after 14 days | < 1 week | [4] |

| 0.1 | 40°C, Shaded | 56% loss after 7 days, 83% loss after 14 days | < 1 week | [4] |

| 0.1 | 4°C, Shaded | 7% loss after 7 days, 11% loss after 14 days | > 2 weeks | [4] |

Table 2: Stability of Prepared Hydrogen Peroxide Solutions

| Initial Concentration (% w/v) | Storage Conditions | Active Ingredient Loss | Shelf Life/Stability Period | Reference(s) |

| 3, 6, 10 | Decreased Temperature, Dark | Did not fall below 90% of initial concentration | At least 3 months | [5][6][7] |

| 3, 6, 10 | Exposure to Light | Unspecified (inadmissible storage) | Not stable | [5][6][7] |

| 7 (stabilized) | Not specified | Sporicidal in 6 hrs, mycobactericidal in 20 mins, fungicidal in 5 mins (full strength) | Not specified | [8] |

| 0.5 (accelerated) | Not specified | Bactericidal and virucidal in 1 min, mycobactericidal and fungicidal in 5 mins | Not specified | [8] |

Table 3: Stability of Prepared Glutaraldehyde Solutions

| Initial Concentration (% w/v) | pH | Storage Conditions | Active Ingredient Loss | Shelf Life/Stability Period | Reference(s) |

| 2 (Alkaline, Activated) | 7.5 - 8.5 | Room Temperature | 14-18% | 14-28 days | [9][10][11] |

| 2 (Acid) | Acidic | Room Temperature | ~7% | 24 months | [9] |

| 2.5 | Not specified | Not specified | Indication for device sterilization; 7 hours 40 minutes at 35°C | 28 days (max reuse) | [12] |

| 3.2 | Not specified | Not specified | Indication for device sterilization; 10 hours at 20°C | 28 days (max reuse) | [12] |

Table 4: Stability of Prepared Peracetic Acid Solutions

| Initial Concentration | Storage Conditions | Active Ingredient Loss | Shelf Life/Stability Period | Reference(s) |

| 2% (Sekusept Aktiv) | 23-27°C | Concentration decreased to undetectable levels | 4 days | [7][13][14] |

| 0.25% (Proxitane Alpha) | 23-27°C | Remained stable | At least 24 days | [7][13][14] |

| Not specified | 45°C | 50% loss | 72 hours | [15] |

| Not specified | 25°C | 33% loss | 10 days | [15] |

Table 5: Stability of Prepared Quaternary Ammonium Compound (QAC) Solutions

| QAC Type | Initial Concentration | Storage Conditions | Stability | Reference(s) |

| Didecyl dimethyl ammonium chloride (DDAC), Alkyl dimethyl benzyl ammonium chloride (ADBAC), Coco dimethyl benzyl ammonium chloride (CDBAC) | 0.03% - 0.16% | 4, 20, 30, 45°C for 21 days | Most solutions maintained ≥90% of initial concentration at all temperatures. | [1][5][9] |

| Benzalkonium Chloride (BKC) | 50% | < 30°C, Dark, Dry | 3 to 5 years | [16] |

| Didecyl dimethyl ammonium chloride (DDAC) | Not specified | pH 5, 7, 9 at 25°C for 30 days | Hydrolytically stable | |

| Benzalkonium Chloride (BKC) | Not specified | Not specified | Shelf life of up to three years | [10] |

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of prepared disinfectant solutions. Specific parameters may need to be adjusted based on the disinfectant type and the regulatory guidelines being followed.

General Stability Testing Protocol (Accelerated and Real-Time)

This protocol is based on guidelines from the Therapeutic Goods Administration (TGA).

-

Sample Preparation: Prepare at least three batches of the disinfectant solution at the desired concentration. Package the solutions in the intended final container.

-

Storage Conditions:

-

Real-Time Stability: Store the samples under recommended storage conditions (e.g., room temperature, protected from light) for the duration of the proposed shelf life.

-

Accelerated Stability: Store the samples in a stability chamber at elevated temperatures (e.g., 40°C ± 2°C) and controlled humidity (e.g., 75% RH ± 5% RH).

-

-

Testing Intervals:

-

Real-Time: Test samples at initial (time 0), and then at appropriate intervals (e.g., 3, 6, 9, 12, 18, 24 months) until the end of the proposed shelf life.

-

Accelerated: Test samples at initial (time 0), and then at more frequent intervals (e.g., 1, 2, 3, 6 months).

-

-

Analytical Testing: At each time point, perform the following tests in duplicate:

-

Physical Assessment: Visually inspect for changes in appearance (color, clarity, precipitation), odor, and pH.

-

Chemical Assay: Determine the concentration of the active ingredient using a validated analytical method (e.g., HPLC, GC, titration). The concentration should not fall below 90% of the initial labeled concentration.

-

Antimicrobial Efficacy: Test the disinfectant's ability to kill a panel of relevant microorganisms using a standardized method (e.g., AOAC Use-Dilution Test, EN standards).

-

Specific Assay Protocols

This method determines the concentration of available chlorine.

-

Reagents:

-

Potassium iodide (KI), solid

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)

-

Starch indicator solution

-

Acetic acid or sulfuric acid

-

-

Procedure:

-

Pipette a known volume of the sodium hypochlorite solution into an Erlenmeyer flask containing a solution of excess potassium iodide.

-

Acidify the solution with acetic acid or sulfuric acid. This reaction liberates iodine (I₂), which gives the solution a brown color.

-

Titrate the liberated iodine with the standardized sodium thiosulfate solution until the brown color fades to a pale yellow.

-

Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration with sodium thiosulfate until the blue-black color disappears, indicating the endpoint.

-

Record the volume of sodium thiosulfate used.

-

-

Calculation: Calculate the concentration of available chlorine based on the stoichiometry of the reaction.

This method is commonly used to determine the concentration of hydrogen peroxide.

-

Reagents:

-

Standardized potassium permanganate (KMnO₄) solution (e.g., 0.1 N)

-

Sulfuric acid (H₂SO₄) solution

-

-

Procedure:

-

Pipette a known volume of the hydrogen peroxide solution into an Erlenmeyer flask.

-

Acidify the solution with sulfuric acid.

-

Titrate the solution with the standardized potassium permanganate solution. The permanganate solution is purple, and it will be decolorized as it reacts with the hydrogen peroxide.

-

The endpoint is reached when a faint, persistent pink color appears in the solution, indicating that all the hydrogen peroxide has reacted.

-

Record the volume of potassium permanganate solution used.

-

-

Calculation: Calculate the concentration of hydrogen peroxide based on the reaction stoichiometry.

Degradation Pathways and Mechanisms

Understanding the degradation pathways of disinfectants is crucial for predicting their stability and identifying potential degradation products.

Sodium Hypochlorite Degradation

Sodium hypochlorite (NaOCl) in aqueous solution exists in equilibrium with hypochlorous acid (HOCl). Its degradation is influenced by factors like pH, temperature, and light. The primary degradation pathway involves the formation of chlorate (ClO₃⁻) and chloride (Cl⁻) ions. A simplified representation of this is shown below.

References

- 1. researchgate.net [researchgate.net]

- 2. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization and analysis of benzalkonium chloride in the laboratory [blog.yeswelab.fr]

- 4. researchgate.net [researchgate.net]

- 5. Exposure to common quaternary ammonium disinfectants decreases fertility in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical stability of active ingredients in diluted veterinary disinfectant solutions under simulated storage conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kutol.com [kutol.com]

- 8. Preparation and evaluation of benzalkonium chloride hand sanitizer as a potential alternative for alcohol-based hand gels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemmate.co.nz [chemmate.co.nz]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

An In-depth Technical Guide to the Biocidal Activity of Oxidizing Disinfectants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the biocidal activity of common oxidizing disinfectants, including chlorine-based compounds, hydrogen peroxide, peracetic acid, and ozone. It delves into their mechanisms of action, presents quantitative efficacy data, and details standardized experimental protocols for their evaluation.

Core Mechanisms of Biocidal Action

Oxidizing disinfectants exert their biocidal effects through the chemical oxidation of essential cellular components in microorganisms. This process leads to a loss of function and integrity, ultimately resulting in cell death. The primary mechanism involves the generation of highly reactive oxygen species (ROS), which are potent oxidizing agents.

The antimicrobial impact of these disinfectants is broad-spectrum, affecting bacteria, viruses, fungi, and spores. Their non-specific mode of action makes it difficult for microorganisms to develop resistance. The main targets of these reactive species are proteins, lipids, and nucleic acids.

Protein Damage: Denaturation and Aggregation

Proteins are critical for virtually all cellular functions. Oxidizing agents disrupt their intricate three-dimensional structures through the oxidation of amino acid side chains, particularly those containing sulfur, such as cysteine and methionine. This leads to the formation of disulfide bonds and other modifications that cause the protein to unfold and lose its biological activity. Damaged proteins are also prone to aggregation, further disrupting cellular processes. Molecular chaperones, such as heat shock proteins (HSPs), are part of the cellular defense system that attempts to refold or degrade these damaged proteins.[1][2][3][4][5]

"Oxidizing_Disinfectant" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "ROS_Generation" [fillcolor="#FBBC05", fontcolor="#202124"]; "Amino_Acid_Oxidation" [label="Amino Acid Oxidation\n(e.g., Cysteine, Methionine)"]; "Protein_Unfolding" [label="Protein Unfolding\n(Loss of Tertiary Structure)"]; "Loss_of_Function" [label="Loss of Enzymatic\nand Structural Function", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Protein_Aggregation"; "Cell_Death" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Molecular_Chaperones" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Refolding_Degradation" [label="Attempted Refolding\nor Degradation"];

"Oxidizing_Disinfectant" -> "ROS_Generation"; "ROS_Generation" -> "Amino_Acid_Oxidation"; "Amino_Acid_Oxidation" -> "Protein_Unfolding"; "Protein_Unfolding" -> "Loss_of_Function"; "Protein_Unfolding" -> "Protein_Aggregation"; "Loss_of_Function" -> "Cell_Death"; "Protein_Aggregation" -> "Cell_Death"; "Protein_Unfolding" -> "Molecular_Chaperones"; "Molecular_Chaperones" -> "Refolding_Degradation"; }

Caption: Oxidative damage to proteins leading to loss of function and cell death.Lipid Peroxidation: Membrane Disruption

The cell membrane, composed primarily of lipids, is a crucial barrier that maintains cellular integrity. Oxidizing agents initiate a chain reaction known as lipid peroxidation, which degrades the lipids in the cell membrane. This process begins with the abstraction of a hydrogen atom from a polyunsaturated fatty acid, forming a lipid radical. This radical reacts with oxygen to form a peroxyl radical, which can then attack adjacent lipid molecules, propagating the chain reaction. The result is a loss of membrane fluidity, increased permeability, and eventual cell lysis.

"Oxidizing_Disinfectant" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "ROS_Generation" [fillcolor="#FBBC05", fontcolor="#202124"]; "Initiation" [label="Initiation:\nHydrogen abstraction from lipid"]; "Lipid_Radical" [label="Lipid Radical (L•)"]; "Propagation" [label="Propagation:\nReaction with O2"]; "Peroxyl_Radical" [label="Lipid Peroxyl Radical (LOO•)"]; "Chain_Reaction" [label="Chain Reaction:\nAttack on adjacent lipids"]; "Membrane_Damage" [label="Membrane Damage:\nLoss of fluidity and integrity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell_Lysis" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Termination" [label="Termination:\nRadical combination"];

"Oxidizing_Disinfectant" -> "ROS_Generation"; "ROS_Generation" -> "Initiation"; "Initiation" -> "Lipid_Radical"; "Lipid_Radical" -> "Propagation"; "Propagation" -> "Peroxyl_Radical"; "Peroxyl_Radical" -> "Chain_Reaction"; "Chain_Reaction" -> "Membrane_Damage"; "Membrane_Damage" -> "Cell_Lysis"; "Peroxyl_Radical" -> "Termination"; "Lipid_Radical" -> "Termination"; }

Caption: The chain reaction of lipid peroxidation leading to cell membrane damage.DNA Damage: Impaired Replication and Transcription

Nucleic acids, the blueprints of the cell, are also susceptible to oxidative attack. Reactive oxygen species can cause a variety of lesions in DNA, including base modifications (such as the formation of 8-hydroxy-2'-deoxyguanosine), single- and double-strand breaks, and cross-linking. This damage can block DNA replication and transcription, leading to mutations and cell death. In bacteria, extensive DNA damage can trigger the SOS response, a global DNA repair system. This response involves the activation of the RecA protein, which in turn leads to the cleavage of the LexA repressor and the subsequent expression of a suite of DNA repair genes.[6][7][8][9][10]

"Oxidizing_Disinfectant" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "ROS_Generation" [fillcolor="#FBBC05", fontcolor="#202124"]; "DNA_Damage" [label="DNA Damage\n(e.g., strand breaks)"]; "RecA_Activation" [label="RecA Activation\n(binds to ssDNA)"]; "LexA_Cleavage" [label="LexA Repressor Cleavage"]; "SOS_Gene_Expression" [label="Expression of SOS Genes\n(DNA repair enzymes)"]; "DNA_Repair" [label="DNA Repair", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell_Survival" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Apoptosis" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Cell Death\n(if damage is too severe)"];

"Oxidizing_Disinfectant" -> "ROS_Generation"; "ROS_Generation" -> "DNA_Damage"; "DNA_Damage" -> "RecA_Activation"; "RecA_Activation" -> "LexA_Cleavage"; "LexA_Cleavage" -> "SOS_Gene_Expression"; "SOS_Gene_Expression" -> "DNA_Repair"; "DNA_Repair" -> "Cell_Survival"; "DNA_Repair" -> "Apoptosis"; }

Caption: The bacterial SOS response pathway triggered by oxidative DNA damage.Quantitative Biocidal Efficacy

The effectiveness of an oxidizing disinfectant is dependent on several factors, including its concentration, the contact time, the type of microorganism, temperature, pH, and the presence of organic matter. Efficacy is often expressed in terms of log reduction, which represents the decrease in the number of viable microorganisms on a logarithmic scale. Another important metric is the CT value, which is the product of the disinfectant concentration (C) in mg/L and the contact time (T) in minutes.

Chlorine Dioxide

Chlorine dioxide is a broad-spectrum disinfectant that is effective over a wide pH range.

| Microorganism | Concentration (mg/L) | Contact Time (min) | Log Reduction | CT Value (mg·min/L) | Temperature (°C) | Reference |

| Human Rotavirus | 1.21-2.47 | - | 4 | 1.21-2.47 | 20 | [11][12] |

| Virus | 20 | 1 | >3 | - | - | [11][12] |

| E. coli | 1.4-2.0 | 5 | 3 | - | - | [13] |

| L. monocytogenes | 1.9-2.0 | 5 | 3 | - | - | [13] |

| Bacillus atrophaeus spores | 350-385 ppm (gas) | <240 | >6 | - | - | [14] |

Peracetic Acid

Peracetic acid (PAA) is a strong oxidizing agent that decomposes into environmentally benign byproducts (acetic acid and oxygen). Its efficacy can be influenced by pH, with greater activity generally observed in more acidic conditions.[15]

| Microorganism | Concentration (ppm) | Contact Time (min) | Log Reduction | Temperature (°C) | Reference |

| E. coli | 5-10 | 35-50 | 4 | - | [14][16] |

| E. coli | 2 (mg/L) | 45 | >2 | - | [13] |

| Fecal coliforms | 5-10 | 35-50 | 4 | - | [14][16] |

| Staphylococcus aureus | 110 | 5.5 | 100% kill | 4.4 | [17] |

| Pseudomonas aeruginosa | 110 | 1.5 | 100% kill | 4.4 | [17] |

Ozone

Ozone is a highly reactive gas that is a powerful disinfectant. Due to its instability, it must be generated on-site.

| Microorganism | CT Value (mg·min/L) for 2-log reduction | Temperature (°C) | Reference |

| E. coli | 0.02 | 5 | [18] |

| Viruses | 0.006-0.2 | - | [19] |

| Giardia | 0.5-40 | - | [19] |

| Cryptosporidium | 12 | 15 | [18] |

| Total Coliforms | 0.19 (for 6-log reduction) | - | [20] |

Hydrogen Peroxide

Hydrogen peroxide is a versatile disinfectant, but its efficacy can be reduced in the presence of catalase-producing organisms.

| Microorganism | Concentration (%) | Contact Time | Log Reduction | Reference |

| Staphylococcus aureus | 3 | 5 min | 100% kill | [21] |

| Pseudomonas aeruginosa | 3 | 5 min | 100% kill | [21] |

| Bacillus subtilis spores | 3 | >2 hours | 100% kill | [21] |

Comparative Efficacy and Influence of Environmental Factors

The biocidal activity of oxidizing disinfectants can be significantly affected by environmental conditions.

-

Organic Matter: The presence of organic soil can reduce the efficacy of many disinfectants by reacting with the active ingredients.[4][22][23] For example, the effectiveness of chlorine-based products can be significantly diminished in the presence of organic matter.[22] Some formulated products may have additives that help to counteract this effect.[22]

-

pH: The pH of the solution can influence the chemical species of the disinfectant present and its ability to penetrate microbial cells. For instance, the efficacy of sodium hypochlorite is greater at a lower pH where the more potent hypochlorous acid (HOCl) form predominates.[24][25] Peracetic acid's stability and efficacy may be reduced at a pH above 8.2.[15]

Standardized Experimental Protocols

To ensure the reliability and comparability of disinfectant efficacy data, standardized testing methodologies are employed. The following are summaries of key protocols from recognized standards organizations.

AOAC Use-Dilution Test (AOAC 955.14, 955.15, 964.02)

This method is a carrier-based test used to evaluate the efficacy of liquid disinfectants on hard, non-porous surfaces.[15][22][26][27][28][29][30]

Methodology:

-

Carrier Preparation: Stainless steel cylinders (penicylinders) are inoculated with a standardized culture of the test microorganism (e.g., Staphylococcus aureus, Salmonella enterica, Pseudomonas aeruginosa). If testing a one-step cleaner/disinfectant, an organic soil load is added to the culture.[26]

-

Drying: The inoculated carriers are dried.

-

Exposure: Each carrier is individually immersed in 10 mL of the disinfectant solution for a specified contact time.[26]

-

Neutralization and Culture: After the contact time, the carriers are transferred to a liquid growth medium containing a neutralizer to stop the action of the disinfectant.

-

Incubation and Observation: The tubes are incubated, and the number of tubes showing microbial growth is recorded.

-

Passing Criteria: For EPA registration, a specific number of carriers out of 60 must show no growth. For example, for Salmonella enterica, at least 59 out of 60 carriers must be disinfected.[28]

"Inoculate_Carriers" [label="Inoculate Stainless Steel Carriers\nwith Test Microorganism"]; "Dry_Carriers" [label="Dry Inoculated Carriers"]; "Expose_to_Disinfectant" [label="Immerse Carriers in\nDisinfectant Solution"]; "Neutralize_and_Culture" [label="Transfer to Neutralizer/\nGrowth Medium"]; "Incubate" [label="Incubate for 48 hours"]; "Observe_Growth" [label="Observe for Microbial Growth", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Inoculate_Carriers" -> "Dry_Carriers"; "Dry_Carriers" -> "Expose_to_Disinfectant"; "Expose_to_Disinfectant" -> "Neutralize_and_Culture"; "Neutralize_and_Culture" -> "Incubate"; "Incubate" -> "Observe_Growth"; }

Caption: Workflow for the AOAC Use-Dilution Test.ASTM E2871: Single Tube Method for Biofilm Efficacy

This standard test method is designed to evaluate the efficacy of liquid disinfectants against bacterial biofilms grown in a CDC biofilm reactor.[19][20][27][29][31][32][33]

Methodology:

-

Biofilm Growth: Bacterial biofilms (e.g., Pseudomonas aeruginosa or Staphylococcus aureus) are grown on borosilicate glass coupons within a CDC Biofilm Reactor.[19][32]

-

Transfer: The coupons with mature biofilms are aseptically transferred to individual conical tubes.[31][32]

-

Exposure: The coupons are exposed to the disinfectant solution for a specified contact time and temperature. Control coupons are exposed to a buffer solution.[31][32]

-

Neutralization: A neutralizer is added to stop the disinfectant's activity.[31][32]

-

Biofilm Removal: The tubes are subjected to vortexing and sonication to detach the biofilm from the coupons.[31][32]

-

Enumeration: The resulting bacterial suspension is serially diluted and plated to determine the number of viable bacteria.

-

Log Reduction Calculation: The log reduction in viable bacteria is calculated by comparing the results from the treated coupons to the untreated control coupons.

"Grow_Biofilm" [label="Grow Biofilm on Coupons\nin CDC Reactor"]; "Transfer_Coupons" [label="Transfer Coupons to Tubes"]; "Expose_to_Disinfectant" [label="Expose to Disinfectant\n(and Control Buffer)"]; "Neutralize" [label="Add Neutralizer"]; "Remove_Biofilm" [label="Vortex and Sonicate\nto Remove Biofilm"]; "Enumerate_Bacteria" [label="Plate and Enumerate\nViable Bacteria"]; "Calculate_Log_Reduction" [label="Calculate Log Reduction", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Grow_Biofilm" -> "Transfer_Coupons"; "Transfer_Coupons" -> "Expose_to_Disinfectant"; "Expose_to_Disinfectant" -> "Neutralize"; "Neutralize" -> "Remove_Biofilm"; "Remove_Biofilm" -> "Enumerate_Bacteria"; "Enumerate_Bacteria" -> "Calculate_Log_Reduction"; }

Caption: Workflow for the ASTM E2871 Single Tube Method.ISO 17299-3: Gas Chromatography Test Method for Deodorant Testing

While not a direct measure of biocidal activity in the same way as the AOAC and ASTM methods, ISO 17299-3 provides a standardized method for evaluating the deodorant properties of textiles, which can be related to the control of odor-causing bacteria.[12] This method uses gas chromatography to measure the reduction of specific odor-causing chemicals.[12]

Methodology:

-

Specimen Preparation: Textile specimens are placed in conical flasks.

-

Odor Exposure: A specific odor-causing chemical (e.g., indole, isovaleric acid) is introduced into the flask, either without direct contact with the specimen (Method A) or by direct injection onto the specimen (Method B).

-

Incubation: The flasks are sealed and incubated.

-

Gas Chromatography Analysis: The concentration of the odor chemical in the headspace of the flask is measured using a gas chromatograph.

-

Deodorancy Calculation: The reduction in the odor chemical concentration in the presence of the textile specimen compared to a control is calculated.

Conclusion

Oxidizing disinfectants are a powerful and essential tool in microbial control. Their broad-spectrum activity and non-specific mechanisms of action make them highly effective against a wide range of microorganisms. Understanding the intricacies of their biocidal activity, including the underlying chemical reactions and the influence of environmental factors, is crucial for their effective application. The use of standardized testing protocols ensures that efficacy data is reliable and allows for the informed selection and use of these critical compounds in research, healthcare, and industrial settings. This guide provides a foundational understanding for professionals in these fields to further explore and utilize the potent capabilities of oxidizing disinfectants.

References

- 1. Molecular chaperones and proteostasis regulation during redox imbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular chaperones, stress proteins and redox homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. How Do Chaperones Protect a Cell's Proteins from Oxidative Damage? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The SOS system: A complex and tightly regulated response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. SOS response - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. bbau.ac.in [bbau.ac.in]